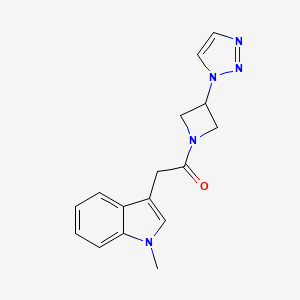![molecular formula C18H14N2O4 B2655333 (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 329195-43-9](/img/structure/B2655333.png)
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, also known as ACIC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways and enzymes involved in cellular processes. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, the compound has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide. One area of interest is the development of new synthetic methods for the compound that can improve its stability and solubility. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Other areas of interest include the development of new derivatives of this compound with improved biological activity and the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound possesses a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential use in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves the condensation of 4-acetylphenylhydrazine and 2-hydroxy-3-formylchromone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various spectroscopic techniques. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Eigenschaften
IUPAC Name |
2-(4-acetylphenyl)imino-7-hydroxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10(21)11-2-5-13(6-3-11)20-18-15(17(19)23)8-12-4-7-14(22)9-16(12)24-18/h2-9,22H,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRTJWFAMZIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

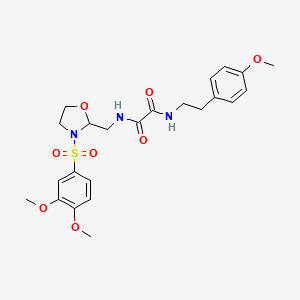
![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)
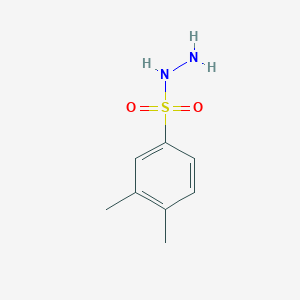
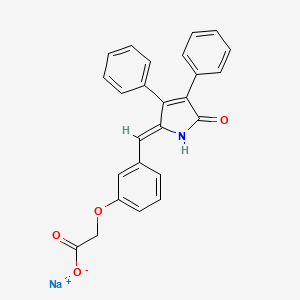

methanone](/img/structure/B2655257.png)
![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)
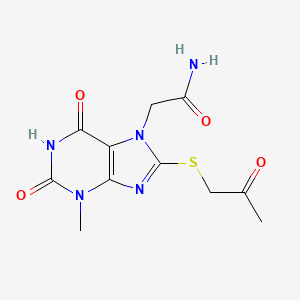
![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)
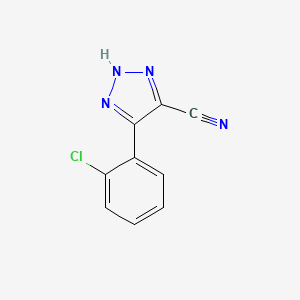

![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)
